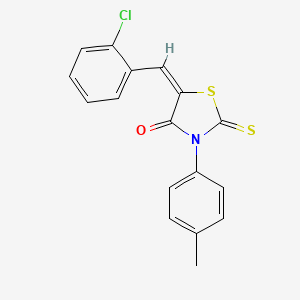
5-(2-Chloro-benzylidene)-2-thioxo-3-p-tolyl-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Chloro-benzylidene)-2-thioxo-3-p-tolyl-thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone class This compound is characterized by the presence of a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms The compound also features a benzylidene group substituted with a chlorine atom and a p-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloro-benzylidene)-2-thioxo-3-p-tolyl-thiazolidin-4-one typically involves the condensation of thiazolidine-2,4-dione with an appropriate aldehyde. The general method includes the following steps :
Starting Materials: Thiazolidine-2,4-dione, 2-chlorobenzaldehyde, and p-tolyl aldehyde.
Catalyst: Piperidine is commonly used as a catalyst.
Solvent: Ethanol is used as the solvent for the reaction.
Reaction Conditions: The reaction mixture is refluxed, typically at temperatures around 78-80°C, for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, eco-friendly methods are being explored to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(2-Chloro-benzylidene)-2-thioxo-3-p-tolyl-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: The chlorine atom on the benzylidene group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidine derivatives.
Substitution: Formation of various substituted thiazolidinone derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its antimicrobial and antileishmanial activities.
Medicine: Potential therapeutic applications due to its biological activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-Chloro-benzylidene)-2-thioxo-3-p-tolyl-thiazolidin-4-one involves its interaction with specific molecular targets. For instance, its antileishmanial activity is attributed to its ability to inhibit pteridine reductase 1 (PTR1), an enzyme essential for the survival of Leishmania parasites. The compound binds to the active site of PTR1, disrupting its function and leading to the death of the parasite .
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Chloro-benzylidene)-2-thioxo-dihydro-pyrimidine-4,6-dione
- 5-[(2-Chloro-benzylidene)-amino]-3H-[1,3,4]-thiadiazole-2-thione
Uniqueness
5-(2-Chloro-benzylidene)-2-thioxo-3-p-tolyl-thiazolidin-4-one is unique due to its specific structural features, such as the combination of a thiazolidinone ring with a chlorobenzylidene and p-tolyl group
Properties
Molecular Formula |
C17H12ClNOS2 |
|---|---|
Molecular Weight |
345.9 g/mol |
IUPAC Name |
(5E)-5-[(2-chlorophenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H12ClNOS2/c1-11-6-8-13(9-7-11)19-16(20)15(22-17(19)21)10-12-4-2-3-5-14(12)18/h2-10H,1H3/b15-10+ |
InChI Key |
KPTZVDTVGZIFAC-XNTDXEJSSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CC=C3Cl)/SC2=S |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3Cl)SC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















